Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate, also known as INM-176, is a chemical compound that has been widely researched for its potential pharmacological properties. This compound is a member of the piperazine family and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Synthesis and Structural Studies
A study by Kornylov et al. (2017) focused on the synthesis of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a compound related to Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate. This synthesis is significant for preparing compounds with pharmaceutical utility, especially as potent antagonists of fibrinogen receptor (Kornylov et al., 2017).
Jotani et al. (2018) investigated the crystallography of related compounds, revealing two polymorphs with differences in molecular conformations and intermolecular interactions. Such studies are crucial for understanding the structural basis of the compound's biological activity (Jotani et al., 2018).
Portilla et al. (2007) examined the hydrogen-bonded chains and sheets in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate. This research contributes to the understanding of molecular interactions and stability of similar compounds (Portilla et al., 2007).
Biological and Chemical Properties
Mekky and Sanad (2020) synthesized derivatives with a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities. This suggests potential applications in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Ahmed et al. (2017) studied the anti-inflammatory activity of compounds containing a piperazine moiety, indicating the potential for such compounds in treating inflammation-related conditions (Ahmed et al., 2017).
Raviña et al. (1993) explored the anthelmintic activity of methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates, highlighting the compound's potential in treating parasitic infections (Raviña et al., 1993).
Molecular Dynamics and Pharmacological Implications
Mahesha et al. (2019) studied closely related compounds, focusing on molecular structures and intermolecular interactions, which is vital for pharmacological applications (Mahesha et al., 2019).
Mamat et al. (2016) conducted NMR characterization and XRD studies on novel piperazine derivatives, providing insights into their conformational dynamics and implications for bioorthogonal labeling (Mamat et al., 2016).
Mhaske et al. (2014) investigated the antimicrobial activity of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which is crucial for developing new antimicrobial agents (Mhaske et al., 2014).
Saadeh et al. (2009) synthesized novel hybrid molecules from antiparasitic precursors, indicating the compound's potential in treating amoebic and giardial infections (Saadeh, Mosleh, & Mubarak, 2009).
Propriétés
IUPAC Name |
methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O5/c1-28-19(25)14-4-7-16(17(12-14)23(26)27)21-8-10-22(11-9-21)18(24)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFWESOWXZKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.